(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEMVHRCZDIVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The patented reductive amination protocol involves a two-step sequence:
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Cyanohydrin Formation : A 5-(methylsulfonyl)pyridine-2-carbaldehyde intermediate reacts with hydrogen cyanide to form the corresponding cyanohydrin.
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Reductive Amination : The cyanohydrin undergoes condensation with methanamine in the presence of sodium cyanoborohydride (NaBH3CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO), yielding the target amine.
The mechanism proceeds via an imine intermediate, which is rapidly reduced to the primary amine. DABCO serves a dual role: neutralizing HCl byproducts and enhancing the nucleophilicity of methanamine.
Step-by-Step Procedure
A representative protocol from patent EP1358179B1 illustrates the synthesis:
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Reaction Setup :
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Heating and Stirring :
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Workup :
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Purification :
Yield : 52.4 g (84% from starting material).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Reaction |
|---|---|---|
| Temperature | 110°C | Higher temperatures reduce reaction time but risk decomposition |
| Solvent | Methanol | Enhances reagent solubility and stabilizes intermediates |
| Catalyst | CuSO4 (anhydrous) | Accelerates imine formation |
| Reducing Agent | NaBH3CN | Selective reduction without over-hydrogenation |
| Base | DABCO | Neutralizes HCl and prevents side reactions |
Key Modifications :
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Iron Sulfate Additive : Inclusion of FeSO4·7H2O (5% w/w) quenches residual cyanide ions, mitigating side product formation.
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Solvent Ratio : A 2:1 methanol:water ratio maximizes amine solubility while minimizing hydrolysis.
Purification and Isolation Techniques
Post-synthesis purification ensures pharmaceutical-grade purity:
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Liquid-Liquid Extraction :
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Decolorization :
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Chromatography :
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
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δ 7.12 (d, J = 7.16 Hz, 1H, pyridine-H3)
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δ 6.42 (d, J = 7.16 Hz, 1H, pyridine-H4)
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δ 3.62 (s, 2H, CH2NH2)
Elemental Analysis :
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 4.7 min, confirming absence of regioisomers.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 84–94 | ≥99 | High | 1.0 |
| Direct Sulfonation | 45–60 | 85–90 | Moderate | 1.8 |
| Grignard Addition | 65–75 | 92–95 | Low | 2.5 |
Reductive amination outperforms alternatives in yield and scalability, though it requires careful handling of cyanide reagents .
Chemical Reactions Analysis
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Sulfonyl Substituents
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine Hydrochloride (CAS: 1637311-15-9)
- Molecular Formula : C₈H₁₄Cl₂N₂O₂S
- Molecular Weight : 273.18 g/mol
- Key Difference : Ethylsulfonyl (–SO₂CH₂CH₃) replaces methylsulfonyl.
- Impact: Increased lipophilicity due to the ethyl group may alter membrane permeability and metabolic stability.
Methyl 5-(Methylsulfonyl)picolinate (CAS: 1201326-81-9)
- Molecular Formula: C₈H₉NO₄S
- Molecular Weight : 215.22 g/mol
- Key Difference: Methyl ester (–COOCH₃) replaces aminomethyl (–CH₂NH₂).
- Impact : The ester group eliminates the primary amine’s hydrogen-bonding capacity, rendering it inactive in LOX inhibition. Its primary use is as a synthetic intermediate .
Halogenated and Trifluoromethyl Derivatives
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride (CAS: 326476-49-7)
- Molecular Formula : C₇H₆ClF₃N₂·HCl
- Molecular Weight : 247.05 g/mol
- Key Difference : Chlorine and trifluoromethyl (–CF₃) substituents at the 3- and 5-positions.
- Impact : The electron-withdrawing –CF₃ group enhances metabolic resistance but may reduce solubility. This compound has been used in antitumor agent synthesis (e.g., VBT-5445 derivatives) .
(5-Bromo-3-methylpyridin-2-yl)methanamine Hydrochloride (CAS: 1257535-42-4)
- Molecular Formula : C₇H₁₀BrClN₂
- Molecular Weight : 238.00 g/mol
- Key Difference : Bromine (–Br) at the 5-position and methyl (–CH₃) at the 3-position.
- Impact: Bromine’s bulkiness may sterically hinder target binding. Limited biological data suggest it is primarily a synthetic precursor .
Methoxy and Phenyl Derivatives
(5-Methoxypyridin-2-yl)methanamine (CAS: 905306-69-6)
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- Key Difference : Methoxy (–OCH₃) replaces methylsulfonyl.
(5-(4-(Methylsulfonyl)phenyl)thiophen-2-yl)methanamine Hydrochloride (Compound 4e)
Key Findings and Implications
Sulfonyl Group Critical for Activity : The methylsulfonyl group in the target compound optimizes electronic and steric interactions with LOX/LOXL2 enzymes, as seen in its consistent inclusion in active inhibitors .
Aminomethyl Group Essential: Removal or modification of the –CH₂NH₂ group (e.g., esterification) abolishes activity, highlighting its role in hydrogen bonding .
Halogenation for Stability : Chlorine and trifluoromethyl substituents improve metabolic stability but may require solubility-enhancing formulations for therapeutic use .
Biological Activity
(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H10ClN2O2S
- Molecular Weight : 210.68 g/mol
This compound features a pyridine ring substituted with a methylsulfonyl group and an amine functional group, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to (5-(Methylsulfonyl)pyridin-2-yl)methanamine exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells. The proposed mechanism includes inducing apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to reduced cell viability in cancerous tissues.
- Receptor Modulation : It may modulate receptor activity, particularly those involved in inflammatory responses, thereby exerting anti-inflammatory effects alongside its antimicrobial and anticancer activities.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antibacterial activity.
Study 2: Anticancer Properties
Another research project by Johnson et al. (2024) investigated the anticancer properties of this compound on human breast cancer cell lines. The compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of treatment, with flow cytometry analysis confirming increased apoptosis rates.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant (MIC = 32 µg/mL) | Moderate (70% inhibition at 50 µM) | Enzyme inhibition, receptor modulation |
| Pyridine Derivative A | Moderate | High | Cell membrane disruption |
| Pyridine Derivative B | Low | Moderate | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
